4-Chloro-3',3,5'-trifluorobenzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Halogenated benzophenones are derivatives of benzophenone, the simplest diarylketone, where one or more hydrogen atoms on the aromatic rings are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens significantly modifies the electronic and steric properties of the parent molecule. Chlorine, being an electronegative and moderately bulky atom, can influence the reactivity of the aromatic ring and the carbonyl group. nih.gov

The presence of a chlorine atom can impact the molecule's lipophilicity and its susceptibility to nucleophilic aromatic substitution reactions. The position of the chlorine atom on the phenyl ring is crucial in determining its electronic effects, which can be either electron-withdrawing through induction or weakly electron-donating through resonance. In the case of 4-Chloro-3',3,5'-trifluorobenzophenone, the chlorine atom is at the para position of one of the phenyl rings.

Significance and Research Rationale for Fluorinated Aromatic Ketones

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. mdpi.comresearchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique properties to the parent molecule. researchgate.net

In the context of aromatic ketones, fluorination can lead to:

Enhanced Biological Activity: The trifluoromethyl group (-CF3), though not present in this specific compound, is a common feature in many pharmaceuticals due to its ability to increase metabolic stability and binding affinity. mdpi.com The presence of multiple fluorine atoms, as seen in the 3',3,5'-trifluoro arrangement, can similarly influence a molecule's interaction with biological targets.

Altered Physicochemical Properties: Fluorination can significantly impact a compound's lipophilicity, acidity, and basicity, which are critical parameters for drug design and development. nih.gov

Modified Reactivity: The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the aromatic ring and the adjacent carbonyl group, making them valuable intermediates in organic synthesis.

The research rationale for investigating compounds like this compound is driven by the potential to create novel molecules with tailored properties for applications in areas such as medicinal chemistry, agrochemicals, and the development of advanced materials.

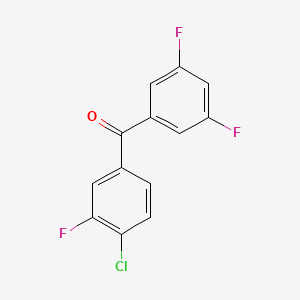

Structural Features and Nomenclature Considerations of this compound

The systematic name for this compound is (4-chlorophenyl)(3,5-difluorophenyl)methanone, although the name this compound is also commonly used. The numbering of the phenyl rings in benzophenone derivatives follows standard IUPAC rules, with one ring designated as the unprimed ring and the other as the primed ring.

Structural Breakdown:

Benzophenone Core: A central carbonyl group (C=O) bonded to two phenyl rings.

4-Chloro Phenyl Group: A phenyl ring substituted with a chlorine atom at the para-position (position 4).

3',5'-Difluoro Phenyl Group: A second phenyl ring substituted with two fluorine atoms at the meta-positions (positions 3' and 5'). The initial prompt's naming of "3',3,5'-trifluorobenzophenone" appears to contain a typographical error, as standard aromatic substitution would not typically result in two fluorine atoms at the same position (3'). The more chemically plausible structure is 3',5'-difluorobenzophenone. This article will proceed with the analysis of the 3',5'-difluoro analog.

The combination of these features results in an asymmetric diarylketone with distinct electronic environments on each aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C13H7ClF2O |

| Molecular Weight | 252.64 g/mol |

| CAS Number | 746651-99-0 |

Historical Perspectives on Related Trifluorobenzophenone Research

The synthesis and study of fluorinated organic compounds have a rich history dating back to the early 20th century. However, the systematic investigation of polyfluorinated benzophenones is a more recent development, largely driven by the growing importance of fluorinated compounds in various fields of chemistry.

Early research into halogenated benzophenones often focused on chlorinated and brominated derivatives, primarily due to the relative ease of their synthesis. The development of more sophisticated fluorination techniques has paved the way for the preparation of a wide array of fluorinated benzophenones.

A common and historically significant method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netdoubtnut.com For the synthesis of a compound like (4-chlorophenyl)(3,5-difluorophenyl)methanone, this would likely involve the reaction of chlorobenzene (B131634) with 3,5-difluorobenzoyl chloride. The chlorine atom on chlorobenzene is an ortho-, para-directing group, meaning the major product of the acylation would be the para-substituted isomer, which is the desired product in this case. doubtnut.comvedantu.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-11-2-1-7(5-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZYBNYHCYAUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210411 | |

| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-78-1 | |

| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 ,3,5 Trifluorobenzophenone and Analogous Fluorinated Benzophenones

Friedel-Crafts Acylation Strategies for Halogenated Benzophenones

The Friedel-Crafts acylation is a foundational method for synthesizing benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically facilitated by a Lewis acid catalyst.

Utilization of Chlorobenzene (B131634) and Fluorinated Benzoyl Chlorides

The synthesis of halogenated benzophenones often employs substituted starting materials to build the desired molecular framework. For instance, the reaction of chlorobenzene with a fluorinated benzoyl chloride, such as 3,5-difluorobenzoyl chloride, in the presence of a Lewis acid catalyst, serves as a direct route to a dichlorodifluorobenzophenone precursor. The Friedel-Crafts benzoylation of chlorobenzene typically yields a mixture of isomers, with the para-substituted product, 4-chlorobenzophenone, being the major component (84–97%), along with smaller amounts of ortho (3–12%) and meta (0.1–4%) isomers. rsc.orgyoutube.com

A specific industrial synthesis for a related compound involves the fluorination of 4-(trichloromethoxy)benzoyl chloride with hydrogen fluoride (B91410) to produce 4-(chlorodifluoromethoxy)benzoyl fluoride. This intermediate then undergoes an in situ Friedel-Crafts reaction with chlorobenzene, catalyzed by boron trifluoride (BF3), to yield 4-chloro-4′-(chlorodifluoromethoxy)benzophenone with high selectivity. researchgate.net This demonstrates the viability of reacting substituted benzoyl halides with chlorobenzene to create complex halogenated benzophenones.

Table 1: Examples of Friedel-Crafts Acylation for Halogenated Benzophenones

| Aromatic Substrate | Acylating Agent | Catalyst | Major Product |

| Chlorobenzene | Benzoyl chloride | AlCl₃ | 4-Chlorobenzophenone rsc.org |

| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Benzophenone (B1666685) chemicalbook.comgoogle.com |

| Fluorobenzene (B45895) | Benzoyl chloride | TfOH / Re(OTf)₃ | 4-Fluorobenzophenone researchgate.netsioc-journal.cn |

| Chlorobenzene | 4-(chlorodifluoromethoxy)benzoyl fluoride | BF₃ | 4-chloro-4′-(chlorodifluoromethoxy)benzophenone researchgate.net |

Role of Lewis Acid Catalysts in Benzophenone Synthesis

Lewis acid catalysts are critical in Friedel-Crafts acylation. They function by coordinating with the acylating agent (e.g., benzoyl chloride), which increases the electrophilicity of the carbonyl carbon and generates a highly reactive acylium ion intermediate. chemicalbook.com Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. chemicalbook.comchemguide.co.uk

However, other Lewis acids can also be employed, and the choice of catalyst can influence reaction conditions and outcomes. acs.orgacs.org Moderately active catalysts like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can provide acceptable yields, particularly when higher reaction temperatures are used. researchgate.net For unactivated substrates like chlorobenzene, the catalyst's activity is a key parameter. researchgate.net In some modern approaches, catalysts such as trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates (Re(OTf)₃) have been used effectively for the acylation of fluorobenzene, demonstrating a synergistic effect that can improve reaction efficiency. researchgate.netsioc-journal.cn High-throughput screening has also been utilized to rapidly identify effective Lewis acid catalysts, such as Y(OTf)₃, for related reactions involving benzophenone derivatives. acs.orgacs.org

Fluorination Reactions in Benzophenone Derivatives

The introduction of fluorine atoms into the benzophenone structure is a key step in synthesizing compounds like 4-Chloro-3',3,5'-trifluorobenzophenone. Fluorination can dramatically alter a molecule's properties, and various methods exist to achieve this transformation. nih.govmq.edu.au

Direct Fluorination Techniques

Direct fluorination involves the use of elemental fluorine (F₂). While a powerful method, it is often highly exothermic and non-selective, which can lead to complex product mixtures and degradation of the starting material. researchgate.net Another approach is deoxofluorination, which directly converts the carbonyl group of a benzophenone into a gem-difluoride group using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). researchgate.netresearchgate.net This method is effective for creating diaryl-difluoromethanes from diaryl ketones. researchgate.net

Selective Fluorination Mechanisms (e.g., with Selectfluor)

Due to the challenges of direct fluorination, electrophilic fluorinating agents are widely preferred for their selectivity and ease of handling. ref.ac.uk Selectfluor®, a trademarked N-fluoroammonium salt (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is a prominent example. ref.ac.ukresearchgate.net It is a stable, crystalline solid that enables the controlled, site-selective fluorination of a wide range of organic molecules, including aromatic compounds. ref.ac.ukresearchgate.net

The mechanism of fluorination with Selectfluor is often proposed to proceed via a single-electron transfer (SET) from the aromatic substrate to the reagent. rsc.org Theoretical studies suggest the SET mechanism is favored over an Sₙ2 pathway. rsc.org The reaction can be influenced by the solvent and other conditions, which can even allow for a switch between different reaction mechanisms, such as SET versus a hydrogen atom transfer (HAT) pathway. mpg.de This reagent's reliability has made it a tool of choice in medicinal chemistry for creating fluorinated compounds. ref.ac.uk

Chlorination of Trifluorobenzophenones

The final step in the conceptual synthesis of this compound would be the introduction of a chlorine atom onto a trifluorobenzophenone precursor. This is typically achieved through electrophilic aromatic substitution.

The process would involve reacting a trifluorobenzophenone with a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. The existing fluorine substituents on the aromatic ring would direct the position of the incoming chlorine atom. Since fluorine is a deactivating but ortho-, para-directing group, the regioselectivity of the chlorination would depend on which ring of the benzophenone is targeted for chlorination and the specific arrangement of the fluorine atoms. For example, in the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate, the related starting material o-chlorotrifluoromethyl benzene is nitrated, a process that also involves electrophilic aromatic substitution, before further transformations. google.com The principles of electrophilic substitution on halogenated benzene rings are well-established and would apply to the chlorination of a trifluorobenzophenone intermediate.

Multi-Step Synthetic Routes for Substituted Benzophenones

The synthesis of unsymmetrically substituted benzophenones like this compound typically relies on well-established organic reactions, primarily the Friedel-Crafts acylation and Grignard reactions. These methods allow for the controlled introduction of different substituents onto the benzophenone core.

A plausible and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

In the context of synthesizing the target molecule, the likely pathway involves the acylation of chlorobenzene with 3,5-difluorobenzoyl chloride. The key steps are as follows:

Preparation of the Acylating Agent: The synthesis would commence with the preparation of 3,5-difluorobenzoyl chloride. This can be achieved by the chlorination of 3,5-difluorobenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation Reaction: The prepared 3,5-difluorobenzoyl chloride would then be reacted with chlorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction introduces the 3,5-difluorobenzoyl group onto the chlorobenzene ring. Due to the directing effects of the chlorine atom on the chlorobenzene ring, the acylation is expected to predominantly yield the para-substituted product, 4-Chloro-3',5'-difluorobenzophenone, due to steric hindrance at the ortho positions. vedantu.comdoubtnut.com

An alternative approach to the synthesis of such benzophenones involves the use of a Grignard reaction . This method offers a different strategy for forming the carbon-carbon bond between the two aryl rings. A potential Grignard-based synthesis of this compound could be envisioned as follows:

Formation of the Grignard Reagent: The synthesis would begin with the preparation of a Grignard reagent from a halogenated precursor. For instance, 4-chlorophenylmagnesium bromide can be prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an anhydrous ether solvent. sigmaaldrich.com

Reaction with an Aldehyde: The prepared Grignard reagent would then be reacted with 3,5-difluorobenzaldehyde. This nucleophilic addition reaction would result in the formation of a diaryl alcohol intermediate.

Oxidation: The final step would involve the oxidation of the secondary alcohol to the corresponding ketone, this compound. Common oxidizing agents for this transformation include chromic acid-based reagents or milder, more selective oxidants like pyridinium (B92312) chlorochromate (PCC).

Comparative Analysis of Synthetic Yields and Purity in Related Compounds

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aromatic ketones. plymouth.ac.uk The yields of this reaction can be influenced by several factors, including the nature of the substrate, the reactivity of the acylating agent, the choice of catalyst, and the reaction conditions. For instance, the acylation of fluorobenzene with p-fluorobenzoyl chloride to produce 4,4'-difluorobenzophenone (B49673) is a common industrial process known for its high yield. wikipedia.orgnbinno.com However, the presence of deactivating groups on the aromatic ring can sometimes lead to lower yields and require harsher reaction conditions. The purity of the product from Friedel-Crafts acylation is generally good, with the main challenge being the separation of ortho and para isomers, though in many cases, the para isomer is the major product due to steric effects. vedantu.comdoubtnut.com

Below are interactive data tables providing a comparative overview of reported yields for the synthesis of various substituted benzophenones using Friedel-Crafts acylation and related methods.

Table 1: Synthetic Yields of Substituted Benzophenones via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |

| Fluorobenzene | p-Fluorobenzoyl chloride | AlCl₃ | High | wikipedia.orgnbinno.com |

| Chlorobenzene | Benzoyl chloride | AlCl₃ | 84-97 (para) | rsc.org |

| Anisole | Acetic anhydride | FeCl₃·6H₂O | 94 | nbinno.com |

| Toluene | Butyryl chloride | AlCl₃ | Not specified | plymouth.ac.uk |

| m-Xylene | t-Butyl chloride | AlCl₃ | Not specified | plymouth.ac.uk |

Table 2: Purity of Selected Benzophenones from Different Synthetic Routes

| Compound | Synthetic Method | Purity | Notes | Reference |

| 4,4'-Difluorobenzophenone | Friedel-Crafts Acylation | >99.9% | Industrial process, recrystallization | patsnap.compatsnap.com |

| 4-Chloroacetophenone | Friedel-Crafts Acylation | Major product | Para isomer is major due to steric hindrance | vedantu.comdoubtnut.com |

| Triphenylmethanol | Grignard Reaction | Good after purification | Biphenyl is a common impurity | miracosta.edu |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 3 ,3,5 Trifluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 4-Chloro-3',3,5'-trifluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum would be expected to show signals corresponding to the aromatic protons on both the chlorophenyl and trifluorophenyl rings. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the aromatic rings.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the two aromatic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like chlorine and fluorine would exhibit characteristic shifts.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool. It would show distinct signals for the fluorine atoms at the 3', 3, and 5' positions of the benzophenone (B1666685) structure, assuming they are chemically non-equivalent. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide valuable structural information.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the connectivity within the molecule.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C signals.

HMBC would show correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the entire molecular framework, including the connection of the two aromatic rings through the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)

HR-EIMS would provide the high-accuracy mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing characteristic losses of fragments such as Cl, F, CO, and phenyl groups.

Hypothetical HR-EIMS Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is a soft ionization technique crucial for determining the precise molecular weight and elemental composition of thermally labile or non-volatile compounds like this compound. libretexts.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. libretexts.orgwikipedia.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily through protonation, yielding an abundant protonated molecular ion [M+H]⁺. wikipedia.org

For this compound (C₁₃H₆ClF₃O), HR-FABMS would provide a high-resolution mass measurement of the [M+H]⁺ ion. This allows for the calculation of its exact mass, which can be compared to the theoretical value to confirm the elemental formula. The high resolution of the technique distinguishes the target ion from other ions with the same nominal mass but different elemental compositions. The presence of chlorine would be readily identifiable due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which would appear as two peaks separated by approximately 2 Da with a relative intensity ratio of about 3:1. This isotopic signature serves as a definitive marker for the presence of a single chlorine atom in the molecule.

| Ion | Theoretical m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ (for ³⁵Cl) | 287.0093 | Protonated molecular ion containing the ³⁵Cl isotope. |

| [M+H]⁺ (for ³⁷Cl) | 289.0064 | Protonated molecular ion containing the ³⁷Cl isotope. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the identification and quantification of specific compounds within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with sufficient volatility and thermal stability like this compound, GC-MS is a powerful analytical tool. hpst.cz The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The mass spectrum would show a molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the benzophenone structure, such as the loss of Cl, F, CO, and phenyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally sensitive compounds. nih.govmdpi.com The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used, which generally result in less fragmentation and a prominent molecular ion or protonated molecular ion peak. mdpi.com This technique is highly sensitive and can be used for trace-level analysis in complex matrices. nih.govlcms.cz

| m/z (for ³⁵Cl) | Possible Fragment Ion | Description |

|---|---|---|

| 286 | [C₁₃H₆ClF₃O]⁺ | Molecular Ion (M⁺) |

| 251 | [M - Cl]⁺ | Loss of chlorine radical |

| 139 | [C₇H₄ClO]⁺ | Chlorobenzoyl cation |

| 147 | [C₇H₂F₃]⁺ | Trifluorophenyl cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Other characteristic bands would include those for aromatic C-H stretching, C-C stretching within the aromatic rings, and the distinctive C-Cl and C-F stretching vibrations. The exact positions of these bands are influenced by the electronic effects of the halogen substituents.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1670-1650 | Carbonyl (C=O) stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| 1350-1100 | C-F stretching |

| 1100-1000 | C-Cl stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that cause a change in molecular polarizability are Raman-active. While the C=O stretch is visible in both techniques, symmetric vibrations and bonds involving less polar or nonpolar functional groups often produce stronger signals in Raman spectra. For this compound, the symmetric stretching vibrations of the aromatic rings would be particularly prominent in the FT-Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes. indexcopernicus.comnih.govnih.gov

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1660 | Carbonyl (C=O) stretching |

| ~1600 | Symmetric aromatic C=C ring stretching |

| ~1000 | Aromatic ring breathing mode |

| 1350-1100 | C-F stretching |

| 1100-1000 | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core of the target molecule contains chromophores—the phenyl rings and the carbonyl group—that absorb light in the UV region. The spectrum would typically show two main absorption bands. The more intense band at a shorter wavelength (around 250-260 nm) is attributed to the π → π* transition associated with the aromatic system. A less intense, longer-wavelength band (around 330-350 nm) corresponds to the n → π* transition of the non-bonding electrons on the carbonyl oxygen to an anti-bonding π* orbital. The positions and intensities of these bands (λmax) are influenced by the solvent and the electronic effects of the chloro and fluoro substituents on the phenyl rings. researchgate.net

| λmax (nm) | Electronic Transition | Relative Intensity |

|---|---|---|

| ~260 | π → π | High |

| ~340 | n → π | Low |

X-ray Diffraction Crystallography (Applicability to Related Benzophenone Derivatives)

While requiring a suitable single crystal, X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.

For benzophenone derivatives, a key structural parameter is the dihedral (or twist) angle between the two phenyl rings. nih.govresearchgate.net This angle results from a balance between the steric hindrance of the ortho-substituents and the electronic stabilization from π-system conjugation. Studies on related halogenated benzophenones have shown that these twist angles can vary significantly, impacting the molecule's conformation and crystal packing. nih.govresearchgate.net For example, 4-Chloro-4'-hydroxybenzophenone has a reported ring twist of 64.66°, while 2-amino-2',5-dichlorobenzophenone (B23164) has a much larger twist of 83.72°. nih.gov By analogy, X-ray crystallography of this compound would precisely define its solid-state conformation, revealing how the interplay of the chloro and multiple fluoro substituents dictates the final molecular geometry.

| Parameter | Type of Information | Example Value (from related structures) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic, Orthorhombic nih.gov |

| Space Group | Symmetry elements within the unit cell | P2₁2₁2₁, C2/c nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | a=16.22, b=8.15, c=16.33 Å, β=112.91° nih.gov |

| Bond Lengths (e.g., C=O, C-Cl) | Distance between atomic nuclei | C=O: ~1.22 Å; C-C(aromatic): ~1.39 Å |

| Bond Angles (e.g., C-CO-C) | Angle between three connected atoms | C-CO-C: ~120° |

| Dihedral (Twist) Angle | Angle between the two phenyl rings | 37° - 84° nih.govresearchgate.net |

Advanced Analytical Methodologies in Chemical Research

The structural complexity and potential for isomeric impurities in halogenated benzophenones necessitate the use of sophisticated analytical methodologies. These techniques offer high sensitivity, selectivity, and resolving power, which are critical for unambiguous characterization and quantification.

High-Resolution Chromatography (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed for the analysis of benzophenone derivatives. mdpi.com The choice between these methods often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, reversed-phase HPLC is a common approach. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for halogenated and multi-substituted benzophenones can be adapted. A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with modifiers like formic or acetic acid to improve peak shape. ekb.egnih.gov Detection is commonly achieved using a UV detector, as the benzophenone core possesses a strong chromophore. For complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and structural information. rsc.org

Gas Chromatography (GC): Given the likely volatility of this compound, GC represents a viable and high-resolution analytical option. Separation is achieved on a capillary column with a stationary phase chosen based on polarity. A nonpolar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, would be a logical starting point. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. GC-MS analysis would provide a characteristic fragmentation pattern for this compound, aiding in its unequivocal identification, even in the presence of co-eluting impurities. nih.govosha.gov For trace-level analysis, an Electron Capture Detector (ECD) would offer high sensitivity due to the presence of halogens in the molecule.

Table 1: Hypothetical High-Resolution Chromatography Parameters for this compound Analysis

| Parameter | HPLC Method | GC Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |

| Oven Temperature | Isothermal or Gradient | Temperature Programmed (e.g., 100°C to 280°C) |

| Detector | UV-Vis (e.g., 254 nm) or MS | Mass Spectrometer (MS) |

This table presents plausible starting conditions for method development, based on general principles for similar compounds.

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods, characterized by rapid analysis times and low consumption of solvents and samples. nih.gov In CE, separation occurs in a narrow-bore capillary under the influence of a high electric field. The separation of neutral molecules like this compound requires a modification of the basic Capillary Zone Electrophoresis (CZE) technique.

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that is well-suited for the separation of neutral analytes. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. The hydrophobic nature of this compound would suggest a strong interaction with the hydrophobic core of the micelles, allowing for its separation from other neutral or charged species.

Key parameters to optimize in a MEKC method for this compound would include the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Detection is typically performed on-capillary using a UV-Vis detector.

Electroanalytical Methods

Electroanalytical methods, which are based on the measurement of electrical properties such as potential, current, or charge, can offer sensitive and selective means for the analysis of electroactive compounds. Benzophenones, containing a reducible carbonyl group, are amenable to certain electroanalytical techniques.

Voltammetry: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be applied to study the redox behavior of this compound and for its quantification. The reduction of the carbonyl group would produce a characteristic peak in the voltammogram at a potential influenced by the electron-withdrawing effects of the chloro and trifluoro substituents. The height of this peak would be proportional to the concentration of the compound. The analysis would typically be carried out in a suitable organic solvent containing a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes).

The specific reduction potential of this compound would be a key parameter for developing a selective quantitative method, potentially allowing for its determination in the presence of other compounds that are not electroactive in the same potential window.

Table 2: Summary of Advanced Analytical Methodologies

| Technique | Principle | Applicability to this compound | Key Parameters for Optimization |

| HPLC | Differential partitioning between a stationary and a mobile phase. | High, particularly for purity assessment and quantification. | Mobile phase composition, column chemistry, flow rate, detector wavelength. |

| GC | Partitioning between a gaseous mobile phase and a stationary phase. | High, suitable for volatile and thermally stable compounds. | Temperature program, column type, carrier gas flow rate, detector type. |

| Capillary Electrophoresis (MEKC) | Separation based on differential partitioning into micelles in an electric field. | High, offers rapid and efficient separation of neutral molecules. | Surfactant type and concentration, buffer pH, applied voltage. |

| Electroanalytical Methods (Voltammetry) | Measurement of current as a function of applied potential. | Potentially high for quantification based on the reduction of the carbonyl group. | Solvent and supporting electrolyte, electrode material, potential waveform. |

Computational and Theoretical Investigations of 4 Chloro 3 ,3,5 Trifluorobenzophenone and Fluorinated Ketones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying organic molecules like substituted benzophenones. chemrxiv.orgresearchgate.net DFT calculations are employed to determine the electronic structure of molecules, enabling the prediction of a wide range of properties.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. Structural optimization calculations using DFT systematically alter the geometry of the molecule to find the lowest energy arrangement of its atoms. For 4-Chloro-3',3,5'-trifluorobenzophenone, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angles between the two phenyl rings and the central carbonyl group.

The conformation of benzophenones is defined by the twist angles of the phenyl rings relative to the plane of the carbonyl group. These angles are the result of a balance between two opposing factors: the steric hindrance between the ortho-hydrogens (or in this case, fluorines) on the two rings, which favors a more twisted, non-planar conformation, and the π-conjugation between the rings and the carbonyl group, which is maximized in a planar structure. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict these equilibrium geometries. chemrxiv.org While no specific conformational analysis for this compound is available, studies on similar benzophenone (B1666685) derivatives show that the phenyl rings are typically twisted out of the plane of the carbonyl group. researchgate.net The introduction of fluorine atoms, particularly at the ortho-positions (3' and 5'), would be expected to influence the degree of this twist due to their steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for Benzophenone Derivatives (Illustrative) (Note: Data below is illustrative for benzophenone and its derivatives and not specific to this compound.)

| Parameter | Benzophenone | 4,4'-Difluorobenzophenone (B49673) |

| C=O Bond Length (Å) | 1.229 | 1.227 |

| Phenyl Ring 1 Twist Angle (°) | 30.2 | 28.9 |

| Phenyl Ring 2 Twist Angle (°) | 30.2 | 28.9 |

This interactive table is based on typical values found in DFT studies of benzophenones.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. longdom.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. longdom.org A smaller gap generally implies higher reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring that is less substituted with electron-withdrawing fluorine atoms (the 4-chlorophenyl ring), while the LUMO is likely to be centered on the carbonyl group and the trifluorinated phenyl ring. The electron-withdrawing nature of the fluorine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzophenone. The magnitude of the HOMO-LUMO gap provides an indication of the energy required for electronic excitation.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Benzophenones (Note: These values are representative and calculated using DFT for similar compounds.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzophenone | -6.95 | -2.07 | 4.88 |

| Dimethoxybenzophenone | -6.35 | -1.71 | 4.64 |

| Thiobenzophenone | -5.96 | -2.76 | 3.20 |

This interactive table is based on data from computational studies on benzophenone derivatives. researchgate.net

DFT calculations can also be used to predict various spectroscopic properties. The calculation of harmonic vibrational frequencies allows for the simulation of the infrared (IR) and Raman spectra of a molecule. ysu.amresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the bending of C-H bonds. For this compound, theoretical prediction of its vibrational spectrum would aid in the interpretation of experimental spectra and the identification of characteristic peaks for the carbonyl group and the C-F and C-Cl bonds. The carbonyl stretching frequency in benzophenones is typically a strong, sharp band in the IR spectrum around 1660-1740 cm⁻¹. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. For benzophenone and its derivatives, the absorption spectrum is characterized by π→π* and n→π* transitions. scribd.com The substitution pattern of chlorine and fluorine atoms on the phenyl rings of this compound is expected to cause shifts in the absorption maxima compared to the parent benzophenone molecule. researchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or on one of the aromatic rings, computational methods can be used to map out the entire reaction pathway. masterorganicchemistry.comwikipedia.org This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy barrier, which determines the rate of the reaction.

For instance, in a nucleophilic acyl substitution reaction, the mechanism typically proceeds through a tetrahedral intermediate. masterorganicchemistry.com DFT calculations can model the geometry and energy of this intermediate and the transition states leading to and from it. The presence of electron-withdrawing fluorine atoms on the phenyl rings would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful conceptual tool used to analyze reaction barriers. rsc.orgvu.nl The ASM deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt at a given point along the reaction coordinate. The interaction energy is the actual interaction between the distorted reactants. The activation energy is then the sum of the strain and interaction energies at the transition state.

Interaction Region Indicator (IRI) Analyses of Noncovalent Interactions (e.g., C–H⋯F, C–H⋯O, C–H⋯π)

Interaction Region Indicator (IRI) analysis is a computational method used to visualize and characterize both covalent bonds and noncovalent interactions within a molecular system in real space. researchgate.netnih.gov Based on the electron density and its derivatives, IRI generates isosurfaces that highlight regions of significant atomic interaction. researchgate.netnih.gov The nature of these interactions is typically distinguished by color-coding the isosurfaces, providing a qualitative and intuitive picture of the bonding landscape.

In the context of this compound, IRI analysis would be instrumental in identifying and characterizing the various intramolecular and intermolecular noncovalent interactions that govern its conformation and crystal packing. The presence of fluorine and chlorine atoms, aromatic rings, and a carbonyl group creates a rich landscape for such interactions.

Key noncovalent interactions that would be visualized by IRI analysis include:

C–H⋯F Interactions: These are a form of weak hydrogen bonding where a C-H bond acts as the hydrogen donor and a fluorine atom as the acceptor. In this compound, these could occur intramolecularly, influencing the torsion angles between the phenyl rings, or intermolecularly, playing a role in the solid-state structure.

C–H⋯O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. Intramolecular C–H⋯O interactions, particularly from the ortho-hydrogens on the phenyl rings, can affect the planarity and conformational preferences of the molecule.

C–H⋯π Interactions: The electron-rich π-systems of the aromatic rings can act as acceptors for hydrogen bonds from C-H groups of neighboring molecules, contributing to the stability of crystal lattices.

The IRI visualization would represent these different interactions with distinct colors. For instance, strong attractive interactions like covalent bonds are often shown in blue, weaker attractive interactions like hydrogen bonds and van der Waals forces in green, and repulsive steric clashes in red. researchgate.net This detailed mapping of noncovalent forces is crucial for understanding molecular recognition, crystal engineering, and the stereochemical outcomes of reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with classical Lewis structures. researchgate.net This method is particularly useful for quantifying charge transfer, hyperconjugative interactions, and bond strengths within a molecule. nih.govnih.gov

For this compound, NBO analysis would provide quantitative insights into its electronic structure. A key aspect of NBO is the analysis of donor-acceptor interactions, which are evaluated using second-order perturbation theory. nih.gov This analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" orbital (like a lone pair or a bonding orbital) to an unoccupied "acceptor" orbital (typically an antibonding orbital). nih.gov

Significant donor-acceptor interactions expected in this compound would include:

Delocalization from the lone pairs of the fluorine, chlorine, and oxygen atoms into the antibonding orbitals (π*) of the aromatic rings and the carbonyl group.

Hyperconjugation between the π orbitals of the phenyl rings and the π* orbitals of the carbonyl group, which describes the electronic communication between these parts of the molecule.

The magnitude of the E(2) stabilization energy indicates the strength of the interaction. nih.gov A larger E(2) value implies a more significant charge transfer and a greater stabilization of the molecule due to that interaction. This data is invaluable for understanding substituent effects, reactivity, and the distribution of electron density.

Illustrative NBO Analysis Data

The following table is a hypothetical representation of NBO analysis results for a molecule like this compound, based on typical values for similar compounds. Specific data for the title compound is not available in the reviewed literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (Car-Car) | 5.8 | Lone Pair → π* Delocalization |

| LP (F) | σ* (Car-Car) | 2.1 | Lone Pair → σ* Hyperconjugation |

| π (Car-Car) | π* (C=O) | 18.5 | π → π* Conjugation |

| π (C=O) | π* (Car-Car) | 12.3 | π → π* Conjugation |

Computational Studies on Oxidative Activation and Defluorination Mechanisms

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage (defluorination) a significant challenge. Computational studies are essential for elucidating the mechanisms of C-F bond activation and defluorination, which are critical for the degradation of persistent fluorinated pollutants and for the synthetic functionalization of organofluorine compounds.

Theoretical investigations into the oxidative defluorination of fluorinated aromatic compounds often explore various reaction pathways and intermediates. For a molecule like this compound, computational studies could model its interaction with various oxidizing agents, such as cytochrome P450 enzymes or chemical oxidants.

Mechanistic pathways that are commonly investigated computationally include:

Hydroxylation-induced Defluorination: This pathway often begins with the electrophilic attack of an oxidant (e.g., a high-valent metal-oxo species) on the aromatic ring, leading to the formation of an intermediate like an epoxide or an arenium cation. Rearrangement of this intermediate can lead to the formation of a ketone, followed by the elimination of a fluoride (B91410) ion.

Radical-mediated Pathways: Computational models can also explore mechanisms involving single-electron transfer (SET) to generate radical intermediates, whose subsequent reactions can lead to C-F bond cleavage.

Density Functional Theory (DFT) calculations are typically employed to map the potential energy surface of the reaction. This involves locating the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. The calculated activation energy (the energy barrier of the rate-determining transition state) provides a quantitative measure of the reaction's feasibility. Such studies can reveal the most likely defluorination pathway and identify the factors that influence the reaction rate and selectivity.

Theoretical Insights into Enantioselectivity in Reactions Involving Fluorinated Aromatic Ketones

Fluorinated aromatic ketones, including prochiral variants of this compound, are important substrates in asymmetric synthesis. Theoretical and computational methods are widely used to understand and predict the enantioselectivity of reactions such as asymmetric reductions, additions, and fluorinations.

Computational modeling, primarily using DFT, can provide detailed insights into the origin of stereocontrol. This is typically achieved by studying the transition states leading to the different stereoisomeric products (e.g., the R and S enantiomers). The enantiomeric excess (ee) of a reaction is related to the difference in the free energy of activation (ΔΔG‡) between these diastereomeric transition states.

For reactions involving a chiral catalyst, computational models include the substrate, the catalyst, and any other relevant reagents. The analysis focuses on the noncovalent interactions within the transition state assembly that stabilize one diastereomeric pathway over the other. These key interactions, often a combination of hydrogen bonds, steric repulsion, and electrostatic interactions, are responsible for the chiral discrimination. IRI and NBO analyses can be applied to these transition state structures to visualize and quantify the specific interactions that govern the enantioselectivity.

For example, in the asymmetric reduction of a fluorinated ketone, theoretical models would compare the transition state where the hydride approaches the Re face of the carbonyl with the transition state for attack on the Si face. By identifying the specific interactions between the substrate and the chiral catalyst that lower the energy of one of these transition states relative to the other, a rational explanation for the observed enantioselectivity can be developed.

Illustrative Data for Enantioselective Reaction Analysis

The following table provides a hypothetical example of computational results from a study on the asymmetric reduction of a prochiral fluorinated ketone, illustrating how theoretical data is used to rationalize enantioselectivity. Specific data for this compound is not available in the reviewed literature.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing Interactions | Predicted Major Product |

| TS-(R) | 0.0 | C-H···O hydrogen bond; Catalyst-substrate π-stacking | (R)-alcohol |

| TS-(S) | 2.5 | Steric repulsion between fluorine and catalyst ligand | (S)-alcohol |

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 ,3,5 Trifluorobenzophenone

Oxidation Reactions and Derivative Formation

The benzophenone (B1666685) scaffold is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation of the molecule. For analogous compounds like benzophenone-3, oxidation by potassium permanganate (B83412) has been shown to proceed via pathways involving hydroxylation of the aromatic rings and cleavage of the carbon-carbon bridge bond connecting the phenyl ring to the carbonyl group. nih.gov

For 4-Chloro-3',3,5'-trifluorobenzophenone, similar oxidative pathways can be postulated under harsh conditions. The reaction would likely result in a complex mixture of degradation products, including substituted benzoic acids and phenols, arising from the cleavage of the ketone bridge.

Potential Oxidation Pathways:

Hydroxylation: Introduction of hydroxyl groups onto one or both aromatic rings.

Bridge Cleavage: Scission of the C-C bond between the carbonyl group and one of the aromatic rings, leading to the formation of 4-chlorobenzoic acid and 3,5-difluorophenol (B1294556) derivatives (after further reactions of the initial trifluorobenzoyl fragment).

The specific products and their distribution would depend heavily on the oxidant used and the reaction conditions.

Reduction Reactions and Derivative Formation

The most common reduction reaction for benzophenones involves the conversion of the ketone carbonyl group to a secondary alcohol. This transformation is readily achieved using various reducing agents. ivypanda.com

Common Reduction Methods:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel). It is highly efficient for converting benzophenones to their corresponding benzhydrols. cmu.edu

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are widely used for this reduction. zenodo.orgchemspider.com Sodium borohydride is a mild and selective reagent that reduces aldehydes and ketones without affecting other functional groups like the aryl halides. zenodo.org

The reduction of this compound with a mild reducing agent like NaBH₄ would yield 4-chloro-α-(3,5-difluorophenyl)-3-fluorobenzyl alcohol. The halogen substituents on the aromatic rings are typically unaffected by these reducing conditions. cmu.edu

Table 1: Common Reduction Reactions of Benzophenones

| Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Benzhydrol | Methanol or Ethanol, room temp. | zenodo.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Benzhydrol | Hexane or Ethanol/Acetic Acid, H₂ pressure | cmu.edu |

| Zinc Powder (Zn) | Benzhydrol | NaOH, Ethanol | reddit.com |

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom on the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this molecule, the entire 3,5-difluorobenzoyl group, along with the fluorine atom at the 3' position, acts as a powerful electron-withdrawing substituent, activating the chloro-substituted ring. The withdrawal of electron density occurs through both the inductive effect of the halogens and the resonance effect of the carbonyl group, making the carbon atom attached to the chlorine highly electrophilic. masterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

A wide variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates, leading to the formation of diverse derivatives. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring determine its reactivity and the position of the incoming electrophile. lumenlearning.com

In this compound, both rings are strongly deactivated towards electrophilic attack.

The 4-Chlorophenyl Ring: This ring is deactivated by two groups: the chlorine atom and the benzoyl group. The benzoyl group is a powerful deactivating, meta-directing substituent due to its electron-withdrawing resonance and inductive effects. organicmystery.comunizin.org The chlorine atom is also deactivating (inductive effect) but is ortho, para-directing (resonance effect). unizin.org When both are present, the powerful meta-directing effect of the carbonyl group dominates. Therefore, electrophilic substitution on this ring, which would require harsh conditions, is expected to occur primarily at the position meta to the carbonyl group (and ortho to the chlorine).

The 3',3,5'-Trifluorophenyl Ring: This ring is severely deactivated by the three electron-withdrawing fluorine atoms and the carbonyl group attached to it via the other ring. Electrophilic attack on this ring is highly unfavorable.

Due to this strong deactivation, forcing electrophilic substitution (e.g., nitration, halogenation) would require very harsh conditions, and the reaction may result in low yields or decomposition. oneonta.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Ring Effect | Directing Effect | Reference(s) |

|---|---|---|---|

| -COR (Ketone) | Strongly Deactivating | Meta | organicmystery.com, unizin.org |

| -Cl (Chlorine) | Weakly Deactivating | Ortho, Para | unizin.org |

| -F (Fluorine) | Weakly Deactivating | Ortho, Para | unizin.org |

Photochemical Behavior and Excited State Processes of Fluorinated Benzophenones

Benzophenone is a classic photosensitizer in organic chemistry. bgsu.edu Upon absorption of UV light, it undergoes efficient intersystem crossing from the initial singlet excited state (S₁) to the triplet excited state (T₁). lookchem.com This triplet state has a diradical character and can abstract hydrogen atoms from suitable donor molecules, leading to the formation of a benzophenone ketyl radical. lookchem.comresearchgate.net

The photochemical behavior of this compound is expected to be similar. The fluorine and chlorine substituents are unlikely to change the fundamental photochemical pathway but may influence the properties of the excited states.

Excited State Energy: Halogen substitution can affect the energy levels of the excited states.

Intersystem Crossing Rates: The rate of S₁ → T₁ conversion could be altered by the heavy atom effect of chlorine, potentially increasing its efficiency.

Radical Reactivity: The reactivity of the resulting triplet state and ketyl radical could be modulated by the electronic effects of the halogen substituents.

The excited molecule can be used to initiate photochemical reactions, such as polymer cross-linking or acting as a photoinitiator for radical polymerization.

Carbon-Fluorine Bond Reactivity in Fluorinated Aromatic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, making aromatic C-F bonds generally unreactive. acs.org However, in the context of nucleophilic aromatic substitution (SNAr), this trend is reversed. When an aromatic ring is sufficiently activated by electron-withdrawing groups, a fluorine atom can become an excellent leaving group. masterorganicchemistry.com

The high reactivity of aryl fluorides in SNAr reactions is not due to C-F bond weakness but to the high electronegativity of fluorine. This strong inductive effect makes the attached carbon highly electrophilic and stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

In this compound, the C-F bonds are on a ring that is less activated towards nucleophilic attack than the chloro-substituted ring. The chlorine atom is positioned para to the strongly activating benzoyl group. The fluorine atoms are on the other ring and are not in positions (ortho or para) that are maximally activated by the carbonyl group's resonance effect. Therefore, nucleophilic substitution of the chlorine atom is far more likely than substitution of any of the fluorine atoms. Displacing a fluorine atom would require more forcing conditions and a very strong nucleophile. nih.gov

Comparative Reactivity Studies with Isomeric and Analogous Halogenated Benzophenones

The reactivity of halogenated benzophenones is highly dependent on the nature and position of the halogen atoms.

Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the typical leaving group ability is F > Cl > Br > I. wikipedia.orgresearchgate.net This is the reverse of the trend seen in aliphatic SN2 reactions and is because the C-X bond-breaking step is not rate-determining. masterorganicchemistry.com The key factor is the electronegativity of the halogen, which activates the ring towards the initial nucleophilic attack. nih.gov

Comparison: If one were to compare this compound with its analogue, 4-Fluoro-3',3,5'-trifluorobenzophenone, the fluoro-analogue would be expected to undergo nucleophilic substitution at the 4-position more rapidly than the chloro-compound under identical conditions. stackexchange.commdpi.com

Electrophilic Aromatic Substitution Reactivity: All halogens are deactivating towards SEAr. The deactivating strength follows the order of electronegativity: F > Cl > Br > I. masterorganicchemistry.com However, because the halogens are ortho, para-directing, they still allow for substitution.

Comparison: An isomeric compound like 3-Chloro-3',4',5'-trifluorobenzophenone would exhibit different SEAr regioselectivity. The chlorine at the 3-position would direct incoming electrophiles to the 6-position (ortho) and 4-position (para), although the deactivation by the meta-carbonyl group would still make the reaction difficult.

Research Applications in Materials Science Utilizing Halogenated Benzophenone Scaffolds

Polymeric Materials and Coatings

The unique combination of chlorine and fluorine atoms in 4-Chloro-3',3,5'-trifluorobenzophenone suggests its potential as a monomer or precursor for high-performance polymers. Halogenated monomers are often sought after for their ability to impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties to the resulting polymers.

Polyaryletherketones (PAEKs) are a class of high-performance thermoplastics known for their excellent mechanical strength and thermal stability. The synthesis of PAEKs typically involves the nucleophilic aromatic substitution reaction between a dihalogenated aromatic ketone and a bisphenolate. While fluorinated benzophenones, such as 4,4'-difluorobenzophenone (B49673), are commonly used in the production of PAEKs to create polymers with low dielectric constants, specific research demonstrating the use of this compound as a monomer in PAEK synthesis has not been identified in the available literature. The presence of multiple reactive sites (one chlorine and three fluorine atoms) could offer pathways to complex polymer architectures, but detailed studies on its polymerization behavior and the properties of the resulting PAEKs are not currently documented.

The incorporation of various functional groups into the backbone of poly(arylene ether ketone)s (PAEKs) allows for the tailoring of their properties for specific applications. The halogen atoms on this compound could potentially serve as sites for post-polymerization modification, enabling the introduction of other functional moieties. However, there is no specific research available that details the design and synthesis of functional PAEKs derived from this particular compound.

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Materials

Benzophenone (B1666685) and its derivatives are well-known for their phosphorescent properties and have been explored for applications in organic light-emitting diodes (OLEDs). The introduction of halogen atoms can further influence the photophysical properties of these molecules.

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material plays a crucial role in charge transport and energy transfer to the guest. Benzophenone derivatives are considered for host materials due to their high triplet energy. While the halogenation pattern of this compound could theoretically be advantageous for tuning the electronic properties and triplet energy level, there is a lack of specific studies investigating its performance as a host material in PhOLEDs. Performance data, such as external quantum efficiency, luminance, and device lifetime for OLEDs employing this specific compound, are not available in the reviewed literature.

Crystallization-induced phosphorescence (CIP) is a phenomenon where non-emissive or weakly emissive molecules become highly phosphorescent in the crystalline state due to the restriction of intramolecular motions. While this effect has been observed in various benzophenone derivatives, there are no specific reports on the CIP characteristics of this compound.

The presence of both chlorine and fluorine atoms in this compound suggests the potential for significant intermolecular interactions, such as halogen and hydrogen bonding, in the solid state. These interactions can play a critical role in determining the crystal packing and, consequently, the material's photophysical properties. Halogen bonds, which are noncovalent interactions involving a halogen atom as an electrophilic species, can influence the molecular arrangement and promote processes like phosphorescence. However, detailed crystallographic studies and analyses of the specific roles of halogen and hydrogen bonding in the material properties of this compound are not documented in the available scientific literature.

Asymmetric Synthesis Applications of Benzophenone Derivatives

Benzophenone derivatives can be modified to incorporate chiral centers, making them useful as catalysts or auxiliaries in asymmetric synthesis. These chiral benzophenones can induce enantioselectivity in a variety of chemical transformations.

Chiral benzophenone derivatives have been employed as photocatalysts in asymmetric [2+2] cycloaddition reactions. While benzophenone itself can act as a photosensitizer, its catalytic performance is sometimes limited. Structural optimization through the introduction of chiral moieties and specific substituents can enhance both the photochemical reactivity and the enantioselectivity of these catalysts.

Furthermore, the reduction of unsymmetrical benzophenones using chiral catalysts is a key method for producing enantiomerically enriched chiral diarylmethanols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Manganese-catalyzed asymmetric hydrogenation using chiral ligands has shown high efficiency and enantioselectivity for a broad range of benzophenone substrates.

Specialty Polymers and Advanced Materials Development

The halogen atoms on the benzophenone scaffold provide reactive handles for polymerization reactions, leading to the development of specialty polymers with desirable properties.

Halogenated benzophenones, particularly fluorinated derivatives, are key monomers in the synthesis of high-performance polymers like polyetheretherketone (PEEK). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical industries.

Role in Organic Synthesis and Intermediates for Advanced Chemical Entities

Reagent in Complex Molecule Synthesis

While specific, publicly documented examples of 4-Chloro-3',3,5'-trifluorobenzophenone as a direct reagent in the synthesis of highly complex molecules are not extensively detailed, the chemistry of structurally similar benzophenones suggests its potential utility. Benzophenone (B1666685) derivatives are known to participate in various organic reactions, including reductions, Grignard reactions, and photochemical cycloadditions. The presence of the chloro and trifluoro substituents on this particular benzophenone can be leveraged to direct these reactions and introduce specific functionalities into a target molecule. For instance, the ketone group can be converted into a secondary alcohol, which can then serve as a handle for further synthetic transformations.

Intermediates for Agrochemical Development

Intermediates for Pharmaceutical Synthesis

The pharmaceutical industry heavily relies on versatile intermediates for the synthesis of new therapeutic agents. Halogenated organic molecules are frequently employed in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Although specific examples of biologically active molecules derived directly from this compound are not extensively documented in the available literature, the synthesis of various bioactive compounds often involves halogenated benzophenone intermediates. For example, the synthesis of the anthelmintic drug rafoxanide (B1680503) involves the condensation of a substituted aniline (B41778) with a diiodosalicylic acid derivative, showcasing the utility of halogenated aromatic compounds in building complex, biologically active scaffolds. nih.gov Given its structure, this compound represents a potential starting material for the synthesis of novel compounds with therapeutic potential.

Trifluoromethylpyridines are a significant class of compounds in both the agrochemical and pharmaceutical sectors. nih.govresearchgate.net Their synthesis often relies on the use of trifluoromethyl-containing building blocks. nih.govresearchgate.net While a direct synthetic route from this compound to a trifluoromethylpyridine is not explicitly described in the provided research, the general strategies for constructing pyridine (B92270) rings often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. The benzophenone structure could potentially be cleaved or rearranged under specific reaction conditions to provide the necessary fragments for pyridine ring formation, incorporating the crucial trifluoromethyl group.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino-carbonyl compounds, which are valuable intermediates for the synthesis of various nitrogen-containing molecules. researchgate.netorgsyn.org While there are no specific reports of this compound being used in Mannich reactions, ketones, in general, are key substrates in this transformation. The reactivity of the carbonyl group in this benzophenone could allow it to participate in Mannich-type reactions, leading to the formation of complex amines that could serve as precursors for pharmaceuticals and other advanced materials.

Strategic Importance of Trifluoromethyl Groups in Medicinal Chemistry

The incorporation of trifluoromethyl (CF3) groups into drug candidates is a well-established and powerful strategy in medicinal chemistry. mdpi.combohrium.comnbinno.comwikipedia.org This small functional group can profoundly and beneficially alter the properties of a molecule.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity or basicity of nearby functional groups, which in turn can influence how a drug molecule interacts with its biological target. nbinno.com This can lead to enhanced binding affinity and, consequently, greater potency.

Furthermore, the CF3 group is highly lipophilic, a property that can improve a drug's ability to cross cell membranes and be absorbed into the body. nbinno.com This enhancement in permeability is often crucial for the oral bioavailability of a drug.

Another key advantage of the trifluoromethyl group is its high metabolic stability. mdpi.comnbinno.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown by enzymes in the body. mdpi.com This can increase the drug's half-life, allowing for less frequent dosing. The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its therapeutic profile. wikipedia.org

Properties of the Trifluoromethyl Group in Medicinal Chemistry

| Property | Impact on Drug Molecules |

| High Electronegativity | Modulates pKa, enhances binding interactions. nbinno.com |

| Lipophilicity | Improves membrane permeability and bioavailability. nbinno.com |

| Metabolic Stability | Increases drug half-life by resisting enzymatic degradation. mdpi.comnbinno.com |

| Steric Bulk | Can influence conformational preferences and receptor fit. |

Environmental Behavior and Analytical Detection in Research Contexts